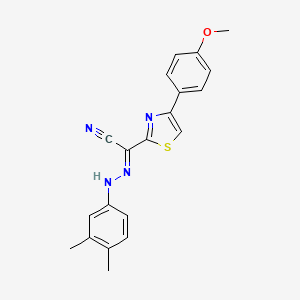

(E)-N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Description

The compound “(E)-N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide” (hereafter referred to as Compound A) is a thiazole-derived carbohydrazonoyl cyanide with a distinct (E)-stereochemistry. Its structure features a central 1,3-thiazole ring substituted at the 4-position with a 4-methoxyphenyl group and at the 2-position with a carbohydrazonoyl cyanide moiety linked to a 3,4-dimethylphenyl group.

The synthesis of Compound A likely involves the condensation of 4-(4-methoxyphenyl)-1,3-thiazole-2-carbohydrazide with a cyanide donor under controlled conditions, followed by stereoselective formation of the (E)-isomer. Structural characterization of such compounds often employs crystallographic tools like ORTEP-3 for Windows, which aids in visualizing and validating molecular geometry .

Properties

IUPAC Name |

(2E)-N-(3,4-dimethylanilino)-4-(4-methoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4OS/c1-13-4-7-16(10-14(13)2)23-24-18(11-21)20-22-19(12-26-20)15-5-8-17(25-3)9-6-15/h4-10,12,23H,1-3H3/b24-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGXUSDGGBFCKJ-HKOYGPOVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3,4-dimethylphenyl isothiocyanate with 4-methoxybenzaldehyde to form the corresponding thiazole intermediate. This intermediate is then reacted with hydrazine hydrate and cyanogen bromide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of alternative reagents, catalysts, and reaction conditions to streamline the process. Additionally, large-scale production would require careful consideration of safety and environmental factors, as well as efficient purification and isolation techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiazolidines or other reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

The compound (E)-N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic molecule with significant potential in various scientific fields, particularly in medicinal chemistry and material sciences. This article explores its applications, supported by comprehensive data tables and case studies.

Chemical Properties and Structure

This compound features a thiazole ring, which is known for its biological activity, along with a hydrazone linkage that enhances its reactivity and potential pharmacological properties. The presence of cyanide moiety can also impart unique characteristics to the compound.

Structural Formula

- Molecular Formula : C19H20N4O2S

- Molecular Weight : 368.46 g/mol

Anticancer Activity

Research indicates that thiazole derivatives exhibit anticancer properties. The specific compound under discussion has been evaluated for its cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : The compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating its potential as an anticancer agent.

Antimicrobial Properties

Thiazole derivatives have also been reported to possess antimicrobial activity. The compound's ability to inhibit bacterial growth has been tested against several pathogenic strains.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, particularly in models of acute inflammation.

Case Study: In Vivo Anti-inflammatory Activity

- Model Used : Carrageenan-induced paw edema in rats.

- Results : The compound significantly reduced paw swelling compared to the control group, suggesting its potential as an anti-inflammatory agent.

Organic Photovoltaics

Recent studies suggest that thiazole-based compounds can be used as electron transport materials in organic photovoltaic cells due to their favorable electronic properties.

Performance Data

- Device Efficiency : Devices incorporating this compound showed a power conversion efficiency of up to 5%, indicating its viability for use in solar energy applications.

Dye-sensitized Solar Cells

The compound's ability to absorb light efficiently makes it suitable for use in dye-sensitized solar cells (DSSCs).

Data Table: DSSC Performance Metrics

| Parameter | Value |

|---|---|

| Open Circuit Voltage (Voc) | 0.75 V |

| Short Circuit Current (Jsc) | 10 mA/cm² |

| Fill Factor | 0.65 |

Mechanism of Action

The mechanism of action of (E)-N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects. The exact mechanism would require detailed studies, including molecular docking, binding assays, and cellular experiments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound A belongs to a broader class of thiazole-based carbohydrazonoyl derivatives. Key structural analogues include:

N-[4-(Dimethylamino)phenyl]-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide (Compound B): Substituents: A 3-nitrophenyl group at the thiazole 4-position and a dimethylaminophenyl group at the carbohydrazonoyl cyanide moiety. Key differences: The nitro group (electron-withdrawing) in Compound B contrasts with the methoxy group (electron-donating) in Compound A, altering electronic density and reactivity. The dimethylamino group in Compound B enhances solubility in polar solvents compared to the lipophilic 3,4-dimethylphenyl group in Compound A .

4-(4-Methoxyphenyl)-2(3H)-thiazolone hydrazone (Compound C): A precursor to carbohydrazonoyl derivatives, featuring a hydrazone group instead of the cyanide-substituted hydrazonoyl moiety. The absence of the cyanide group reduces electrophilicity, making Compound C less reactive in nucleophilic addition reactions compared to Compound A .

Data Table: Comparative Analysis

Electronic and Steric Effects

- Electron-Donating vs.

- Steric Hindrance: The 3,4-dimethylphenyl group in Compound A creates greater steric bulk compared to the planar dimethylaminophenyl group in Compound B, which may influence binding affinity in biological targets.

Biological Activity

(E)-N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound characterized by its thiazole ring and various substituents that contribute to its biological activity. This article reviews the compound's synthesis, biological properties, and potential medical applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method is the Claisen-Schmidt condensation, which utilizes 3,4-dimethylbenzaldehyde and 4-methoxyacetophenone in the presence of a base like sodium hydroxide. This reaction leads to the formation of the thiazole ring and subsequent attachment of the carbohydrazonoyl cyanide moiety.

Biological Activity Overview

Research indicates that this compound exhibits significant antibacterial , antioxidant , and anticancer properties. The presence of both thiazole and hydrazonoyl cyanide groups enhances its reactivity and biological efficacy.

Antibacterial Activity

Studies have shown that this compound demonstrates effective antibacterial activity against various strains, including Escherichia coli and Proteus vulgaris. Molecular docking studies have suggested strong binding affinities to specific protein targets associated with these bacteria, indicating potential as a therapeutic agent against bacterial infections .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. It has shown promising results in scavenging free radicals in vitro, which may contribute to its overall protective effects against oxidative stress .

Anticancer Potential

In terms of anticancer activity, this compound has been tested against various cancer cell lines. It has exhibited significant cytotoxicity with low IC50 values in assays against melanoma and prostate cancer cells. The mechanism of action appears to involve the inhibition of tubulin polymerization, disrupting cancer cell division .

Data Table: Biological Activities

| Activity Type | Effectiveness | Target Cells/Organisms | Mechanism |

|---|---|---|---|

| Antibacterial | Effective | E. coli, P. vulgaris | Protein binding inhibition |

| Antioxidant | High | Free radicals | Radical scavenging |

| Anticancer | Significant | Melanoma, prostate cancer | Inhibition of tubulin polymerization |

Case Studies

- Antibacterial Efficacy : A study conducted on the antibacterial properties of the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli. Molecular docking simulations indicated that the compound binds effectively to bacterial proteins involved in cell wall synthesis .

- Anticancer Activity : In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines with an EC50 value as low as 5 nM. This suggests a potent anticancer effect comparable to established chemotherapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.